Cas no 85107-52-4 ((3-Amino-4-(methoxycarbonyl)phenyl)boronic acid)
(3-Amino-4-(methoxycarbonyl)phenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (3-Amino-4-(methoxycarbonyl)phenyl)boronic acid
- (3-amino-4-methoxycarbonylphenyl)boronic acid
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- Inchi: 1S/C8H10BNO4/c1-14-8(11)6-3-2-5(9(12)13)4-7(6)10/h2-4,12-13H,10H2,1H3
- InChI Key: BNKCFAZOGCKQBQ-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CC(B(O)O)=CC=1N)=O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 212
- Topological Polar Surface Area: 92.8
(3-Amino-4-(methoxycarbonyl)phenyl)boronic acid Pricemore >>
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| Chemenu | CM217397-1g |
(3-Amino-4-(methoxycarbonyl)phenyl)boronic acid |
85107-52-4 | 97% | 1g |
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| Crysdot LLC | CD12024726-250mg |
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85107-52-4 | 97% | 250mg |
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| Crysdot LLC | CD12024726-1g |
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| Enamine | EN300-8641414-0.05g |
[3-amino-4-(methoxycarbonyl)phenyl]boronic acid |
85107-52-4 | 95% | 0.05g |
$359.0 | 2024-05-21 | |
| Enamine | EN300-8641414-0.1g |
[3-amino-4-(methoxycarbonyl)phenyl]boronic acid |
85107-52-4 | 95% | 0.1g |
$376.0 | 2024-05-21 | |
| Enamine | EN300-8641414-0.25g |
[3-amino-4-(methoxycarbonyl)phenyl]boronic acid |
85107-52-4 | 95% | 0.25g |
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| Enamine | EN300-8641414-0.5g |
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85107-52-4 | 95% | 0.5g |
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(3-Amino-4-(methoxycarbonyl)phenyl)boronic acid Suppliers
(3-Amino-4-(methoxycarbonyl)phenyl)boronic acid Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on (3-Amino-4-(methoxycarbonyl)phenyl)boronic acid
Comprehensive Overview of (3-Amino-4-(methoxycarbonyl)phenyl)boronic acid (CAS No. 85107-52-4)
(3-Amino-4-(methoxycarbonyl)phenyl)boronic acid (CAS No. 85107-52-4) is a specialized boronic acid derivative widely recognized for its role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound, featuring both an amino group and a methoxycarbonyl moiety, serves as a versatile building block in pharmaceuticals, agrochemicals, and material science. Its unique structure enables precise molecular modifications, making it invaluable for researchers exploring drug discovery and bioconjugation techniques.
The growing interest in boronic acid compounds stems from their applications in targeted drug delivery and cancer therapeutics, aligning with current trends in precision medicine. Searches for "boronic acid in drug development" or "CAS 85107-52-4 uses" reflect its relevance in biomedical research. The compound’s water solubility and stability under physiological conditions further enhance its utility in protease inhibitor design, a hot topic in virology and enzyme inhibition studies.
From a synthetic perspective, (3-Amino-4-(methoxycarbonyl)phenyl)boronic acid is often employed to construct heterocyclic frameworks, addressing the demand for novel scaffolds in medicinal chemistry. Its compatibility with green chemistry principles (e.g., low toxicity, mild reaction conditions) resonates with industry shifts toward sustainable synthesis. FAQs like "how to purify boronic acids" or "storage conditions for CAS 85107-52-4" highlight practical considerations for handling this reagent.
In material science, this compound contributes to organic electronic materials and sensors, leveraging its conjugation-ready aromatic system. The rise of flexible electronics and biocompatible sensors has spurred interest in its pi-electron delocalization properties. Analytical techniques such as HPLC and NMR are typically used to verify its purity, a critical factor given its role in high-yield coupling reactions.
Regulatory and safety profiles of 85107-52-4 adhere to standard laboratory chemical guidelines, with no significant restrictions reported. Its non-hazardous nature simplifies logistics, though proper desiccation is recommended to maintain stability. As research into boron-based therapeutics expands, compounds like this will likely remain pivotal in bridging chemical innovation and biomedical breakthroughs.
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